hCE1 Inhibitory Potency: 3,626-Fold Improvement Over Parent Tanshinone IIA
Tanshinone IIA anhydride inhibits human carboxylesterase 1 (hCE1) with a Ki of 1.9 ± 0.41 nM, representing a 3,626-fold increase in potency compared to the parent compound tanshinone IIA (Ki = 6,890 ± 424 nM) when assessed under identical assay conditions using o-NPA as the substrate [1]. This enhancement is specific to the anhydride modification and is not achievable with the parent tanshinone.
| Evidence Dimension | Inhibitory potency (Ki) against human carboxylesterase 1 (hCE1) |
|---|---|
| Target Compound Data | Ki = 1.9 ± 0.41 nM |
| Comparator Or Baseline | Tanshinone IIA (parent compound): Ki = 6,890 ± 424 nM |
| Quantified Difference | 3,626-fold increase in potency |
| Conditions | In vitro enzyme inhibition assay using recombinant hCE1 with o-nitrophenyl acetate (o-NPA) substrate |
Why This Matters
This magnitude of potency gain is critical for experimental designs requiring complete hCE1 inactivation at low compound concentrations, minimizing off-target effects from high-dose tanshinone exposure.
- [1] Hatfield, M. J., Binder, R. J., Gannon, R., Fratt, E. M., Bowling, J., & Potter, P. M. (2018). Potent, Irreversible Inhibition of Human Carboxylesterases by Tanshinone Anhydrides Isolated from Salvia miltiorrhiza ("Danshen"). Journal of Natural Products, 81(11), 2410–2418. Table 2. View Source
